Hymenialdisine Analogue 1
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Overview
Description
Hymenialdisine Analogue 1 is an indole derivative of Hymenialdisine . It is a potent inhibitor of a variety of kinases including MEK-1, GSK-3B, and CKI . It also exhibits inhibition of the G2 cell cycle checkpoint at micromolar concentrations . This compound exhibits very potent inhibition of Chk2 activity in the low nanomolar range (IC 50 =8nM) .
Synthesis Analysis
The synthesis of this compound involves the use of the pyrrolo[2,3-c]azepine skeleton of Hymenialdisine as a general kinase inhibitory scaffold . The synthesis of diverse HMD analogs has resulted in the identification of compounds with enhanced and/or dramatically altered selectivities relative to Hymenialdisine .Molecular Structure Analysis
The molecular formula of this compound is C15H13N5O2 . It has a molecular weight of 295.30 .Chemical Reactions Analysis
This compound is known to inhibit a variety of kinases including MEK-1, GSK-3B, and CKI . It also exhibits inhibition of the G2 cell cycle checkpoint at micromolar concentrations . This compound exhibits very potent inhibition of Chk2 activity in the low nanomolar range (IC 50 =8nM) .Physical And Chemical Properties Analysis
The molecular formula of this compound is C15H13N5O2 . It has a molecular weight of 295.30 .Mechanism of Action
Safety and Hazards
Hymenialdisine Analogue 1 is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed . In case of exposure, it is recommended to wash face, hands, and any exposed skin thoroughly after handling . It is not intended for diagnostic or therapeutic use .
Future Directions
properties
IUPAC Name |
5-(2-amino-4-hydroxy-1H-imidazol-5-yl)-3,4-dihydro-2H-azepino[3,4-b]indol-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c16-15-19-11(14(22)20-15)8-5-6-17-13(21)12-10(8)7-3-1-2-4-9(7)18-12/h1-4,22H,5-6H2,(H,17,21)(H3,16,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEPRPGFGRQXDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=NC3=CC=CC=C3C2=C1C4=C(N=C(N4)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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